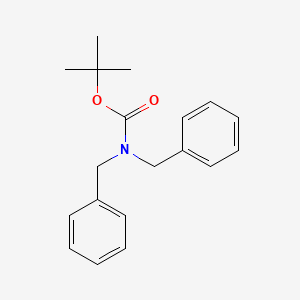

tert-Butyl dibenzylcarbamate

描述

tert-Butyl dibenzylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be easily removed under specific conditions.

作用机制

Target of Action

Tert-Butyl Dibenzylcarbamate, also known as TERT-BUTYL N,N-DIBENZYLCARBAMATE, is a type of carbamate compound Carbamates in general are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It is known that carbamates, including this compound, are often used as protecting groups for amines in the synthesis of peptides . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .

Biochemical Pathways

Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

For example, a study on a similar compound, chlorambucil-tertiary butyl ester, found that it rapidly disappeared from plasma, with a half-life of approximately 2 minutes, and maintained low plateau concentrations between 15 and 120 minutes after treatment .

Result of Action

It is known that carbamates, including this compound, can have a variety of effects depending on their specific structure and the biological system in which they are used .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid produces the corresponding acyl azide . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate . This suggests that the reaction environment, including the presence of other chemicals and the temperature, can influence the action of this compound.

准备方法

Synthetic Routes and Reaction Conditions

tert-Butyl dibenzylcarbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with dibenzylamine. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, allowing it to react with the di-tert-butyl dicarbonate to form the carbamate.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

tert-Butyl dibenzylcarbamate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl group, yielding dibenzylamine.

Oxidation: Oxidative conditions can lead to the formation of various oxidation products, depending on the specific reagents and conditions used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Common reagents include strong acids like trifluoroacetic acid or bases like sodium hydroxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

Hydrolysis: Dibenzylamine

Oxidation: Various oxidation products depending on the conditions

Substitution: Substituted carbamates or amines

科学研究应用

tert-Butyl dibenzylcarbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

Biology: Employed in the synthesis of biologically active molecules and as a tool in biochemical studies.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

相似化合物的比较

Similar Compounds

- tert-Butyl carbamate

- Benzyl carbamate

- Di-tert-butyl dicarbonate

Uniqueness

tert-Butyl dibenzylcarbamate is unique due to its combination of the sterically hindered tert-butyl group and the benzyl groups, providing both stability and ease of removal under specific conditions. This makes it particularly useful as a protecting group in organic synthesis.

生物活性

tert-Butyl dibenzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 290.37 g/mol

- IUPAC Name : tert-Butyl N,N-dibenzylcarbamate

The compound features a tert-butyl group, which is known for influencing the lipophilicity and metabolic stability of bioactive compounds .

Synthesis

The synthesis of this compound typically involves the reaction of dibenzylamine with tert-butyl chloroformate. The reaction can be catalyzed by bases such as triethylamine or pyridine, leading to the formation of carbamate derivatives.

1. Anti-inflammatory Activity

A study evaluated various substituted benzamido phenylcarbamate derivatives, including this compound. The compounds were tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results showed significant anti-inflammatory effects, with inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin .

| Compound | Inhibition (%) |

|---|---|

| 4a | 54.239 |

| 4i | 39.021 |

2. Antibacterial Activity

Research on new derivatives of tert-butyl carbamates indicated promising antibacterial properties against several pathogens, including E. coli and Staphylococcus aureus. The microdilution broth susceptibility assay demonstrated that certain derivatives exhibited high activity against these strains with low toxicity levels .

| Pathogen | Activity Level |

|---|---|

| E. coli | High |

| M. luteus | Moderate |

| B. cereus | High |

3. Cytotoxicity Studies

Cytotoxicity was assessed using the Artemia salina assay, which indicated that some derivatives of this compound showed low toxicity, making them suitable candidates for further development in therapeutic applications .

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

- Case Study 1 : A study synthesized various carbamate derivatives and tested them for anti-inflammatory properties, revealing that modifications in the structure could enhance biological activity significantly .

- Case Study 2 : Another investigation focused on the antibacterial efficacy of synthesized compounds against resistant strains, demonstrating that specific substitutions could improve potency against common bacterial pathogens .

属性

IUPAC Name |

tert-butyl N,N-dibenzylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)20(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWYAXNCSJIAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572350 | |

| Record name | tert-Butyl dibenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203866-88-0 | |

| Record name | tert-Butyl dibenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。